molecular formula C15H15N3O3 B193256 L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester CAS No. 73058-37-4

L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester

Cat. No.: B193256
CAS No.: 73058-37-4
M. Wt: 285.3 g/mol
InChI Key: AGZXSMPTQAISJW-UHFFFAOYSA-N
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Description

L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester is a chemical compound with the molecular formula C14H13N3O3. It is a derivative of L-phenylalanine, an essential amino acid, and features a pyrazine ring attached to the phenylalanine backbone. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester typically involves the reaction of L-phenylalanine with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester is widely used in scientific research due to its unique properties and structural versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to the active site of enzymes, altering their activity and affecting various biochemical pathways. In the case of its antitubercular activity, the compound is converted to pyrazinoic acid by the enzyme pyrazinamidase, which inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall .

Comparison with Similar Compounds

L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the phenylalanine backbone and the pyrazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-phenyl-2-(pyrazine-2-carbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-15(20)12(9-11-5-3-2-4-6-11)18-14(19)13-10-16-7-8-17-13/h2-8,10,12H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZXSMPTQAISJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503277
Record name Methyl N-(pyrazine-2-carbonyl)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73058-37-4
Record name Methyl N-(pyrazine-2-carbonyl)phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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